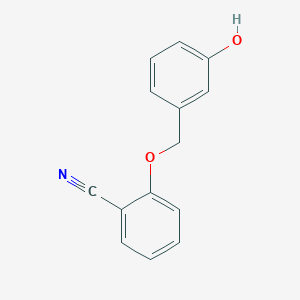

2-((3-Hydroxybenzyl)oxy)benzonitrile

Description

2-((3-Hydroxybenzyl)oxy)benzonitrile (CAS: 1402427-14-8) is a benzonitrile derivative with the molecular formula C₁₄H₁₁NO₂ and a molecular weight of 225.25 g·mol⁻¹ . Its structure features a benzonitrile core substituted with a 3-hydroxybenzyloxy group, which introduces both polar (hydroxyl) and aromatic (benzyl) functionalities.

Properties

IUPAC Name |

2-[(3-hydroxyphenyl)methoxy]benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c15-9-12-5-1-2-7-14(12)17-10-11-4-3-6-13(16)8-11/h1-8,16H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUNGUHIUYILPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OCC2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Hydroxybenzyl)oxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzyl alcohol with 2-cyanophenol under basic conditions to form the desired ether linkage. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the ether bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-((3-Hydroxybenzyl)oxy)benzonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The benzyl ether linkage can be cleaved under acidic or basic conditions to yield the parent phenol and benzonitrile.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the ether bond.

Major Products Formed

Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.

Reduction: Formation of 2-((3-hydroxybenzyl)oxy)benzylamine.

Substitution: Formation of 3-hydroxybenzyl alcohol and benzonitrile.

Scientific Research Applications

2-((3-Hydroxybenzyl)oxy)benzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((3-Hydroxybenzyl)oxy)benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Substituent Variations

Diarylpyrimidine Derivatives (TF2, TF3, TF4)

Compounds such as 4-((4-(4-((4-cyanophenoxy)methyl)-2,6-dimethylphenoxy)pyrimidin-2-yl)amino)benzonitrile (TF2) and 3-((4-((2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzyl)oxy)benzonitrile (TF3) () share the benzonitrile core but incorporate pyrimidine rings and additional substituents (e.g., dimethyl groups, cyanophenylamino).

Heterocyclic Derivatives

- 2-((1-Cyclopentylpyrrolidin-3-yl)oxy)benzonitrile (33) : Features a cyclopentylpyrrolidinyl group, introducing conformational rigidity and basicity. This enhances solubility in polar solvents (e.g., MeOH) compared to 2-((3-hydroxybenzyl)oxy)benzonitrile .

Positional Isomers

Physical and Spectral Properties

Biological Activity

2-((3-Hydroxybenzyl)oxy)benzonitrile is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 241.26 g/mol

This compound features a benzonitrile core with a hydroxybenzyl ether substituent, which is believed to contribute to its biological activity.

The biological activity of this compound may be attributed to several mechanisms:

- Antioxidant Activity : The hydroxy group in the structure can donate electrons, neutralizing free radicals and reducing oxidative stress.

- Enzyme Inhibition : Preliminary studies suggest that this compound might inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Cell Signaling Modulation : The compound may interact with cell signaling pathways, influencing processes such as apoptosis and cell proliferation.

Antioxidant Activity

A study conducted by researchers at the University of Groningen evaluated the antioxidant properties of various hydroxylated benzonitriles, including this compound. The results indicated a significant reduction in oxidative stress markers in vitro when cells were treated with this compound.

Anti-inflammatory Effects

In a controlled laboratory setting, the anti-inflammatory properties were assessed using an animal model. The compound was administered at varying doses to evaluate its effect on inflammatory markers.

Case Studies

-

Case Study on Cancer Cell Lines

A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cell lines (MCF-7). The compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM, indicating its potential as an anticancer agent. -

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal cell death. The results showed that treatment with this compound reduced cell death by approximately 40% compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.